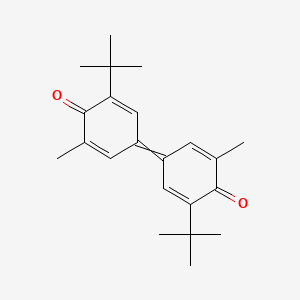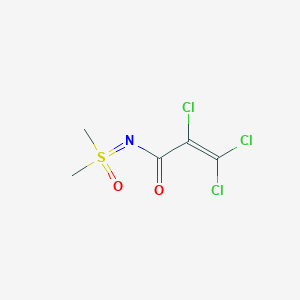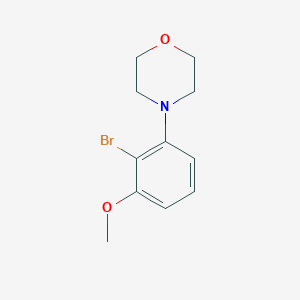
1,4-Dibromo-2-(3-bromopropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2-(3-bromopropoxy)benzene is an organic compound with the molecular formula C9H9Br3O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a 3-bromopropoxy group is attached at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-(3-bromopropoxy)benzene typically involves the bromination of 1,4-dibromobenzene followed by the introduction of the 3-bromopropoxy group. One common method involves the reaction of 1,4-dibromobenzene with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1,4-Dibromo-2-(3-bromopropoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a quinone derivative.
科学的研究の応用
1,4-Dibromo-2-(3-bromopropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 1,4-Dibromo-2-(3-bromopropoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atoms and the 3-bromopropoxy group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its overall effect.
類似化合物との比較
Similar Compounds
- 1,2-Dibromo-4-(3-bromopropoxy)benzene
- 1,3-Dibromo-2-(3-bromopropoxy)benzene
- 1,4-Dibromo-2-(2-bromopropoxy)benzene
Uniqueness
1,4-Dibromo-2-(3-bromopropoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in research and industry.
特性
分子式 |
C9H9Br3O |
|---|---|
分子量 |
372.88 g/mol |
IUPAC名 |
1,4-dibromo-2-(3-bromopropoxy)benzene |
InChI |
InChI=1S/C9H9Br3O/c10-4-1-5-13-9-6-7(11)2-3-8(9)12/h2-3,6H,1,4-5H2 |
InChIキー |
FDLGTXFFNWHIPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)OCCCBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)









![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)
![3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13867766.png)
